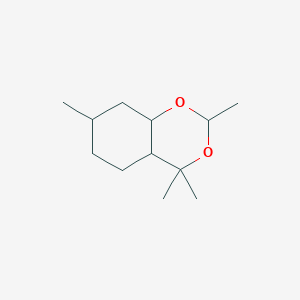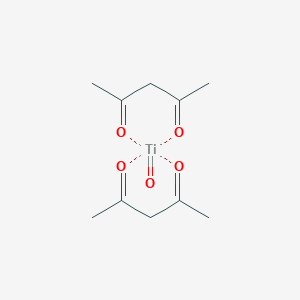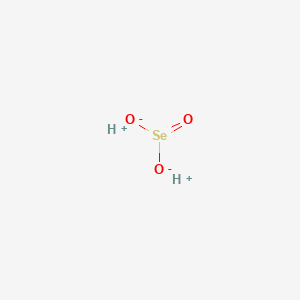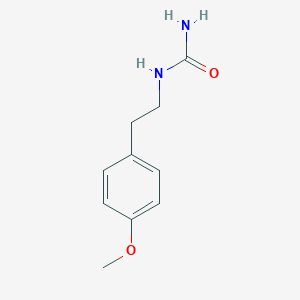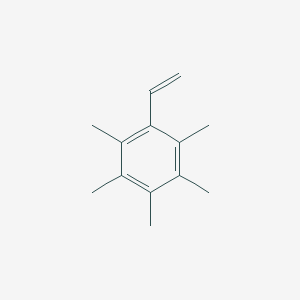
1-Ethenyl-2,3,4,5,6-pentamethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-2,3,4,5,6-pentamethylbenzene, also known as styrene pentamer, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the styrene family and is used in various industrial applications, including the production of plastics, resins, and synthetic rubber. In recent years, researchers have explored the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene is not fully understood. However, studies have suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Ethenyl-2,3,4,5,6-pentamethylbenzene exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in stimulated macrophages. Additionally, 1-Ethenyl-2,3,4,5,6-pentamethylbenzene has been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in certain biological assays.
Direcciones Futuras
There are several future directions for the research on 1-Ethenyl-2,3,4,5,6-pentamethylbenzene. One area of interest is the development of new materials using this compound as a building block. Researchers are exploring the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the development of advanced polymers, copolymers, and composites with unique properties.
Another area of interest is the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the development of new drugs for the treatment of various diseases. Researchers are investigating the anti-inflammatory and antioxidant properties of this compound and exploring its potential as a therapeutic agent for the treatment of conditions such as arthritis, cancer, and neurodegenerative diseases.
Conclusion:
In conclusion, 1-Ethenyl-2,3,4,5,6-pentamethylbenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential as a building block for the development of new materials and as a therapeutic agent for the treatment of various diseases makes it a promising compound for future research.
Métodos De Síntesis
The synthesis of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene can be achieved through several methods. One common method involves the reaction of pentamethylbenzene with acetylene in the presence of a catalyst. Another method involves the reaction of pentamethylbenzene with vinyl chloride in the presence of a catalyst. Both methods result in the formation of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene with high yields and purity.
Aplicaciones Científicas De Investigación
1-Ethenyl-2,3,4,5,6-pentamethylbenzene has shown promising results in various scientific research applications. One area of interest is its potential as a building block for the development of new materials with unique properties. Researchers have synthesized polymers and copolymers using 1-Ethenyl-2,3,4,5,6-pentamethylbenzene, which exhibit exceptional thermal stability, mechanical strength, and chemical resistance.
Another area of interest is the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the field of biomedical research. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
13324-25-9 |
|---|---|
Nombre del producto |
1-Ethenyl-2,3,4,5,6-pentamethylbenzene |
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-ethenyl-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H18/c1-7-13-11(5)9(3)8(2)10(4)12(13)6/h7H,1H2,2-6H3 |
Clave InChI |
UFMLLTODLZCTMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)C)C=C)C)C |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)C=C)C)C |
Sinónimos |
2,3,4,5,6-Pentamethylstyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




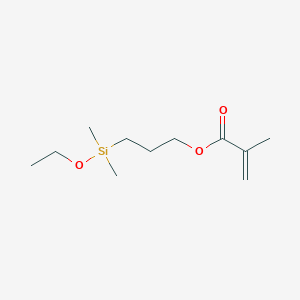
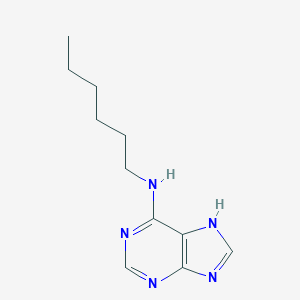
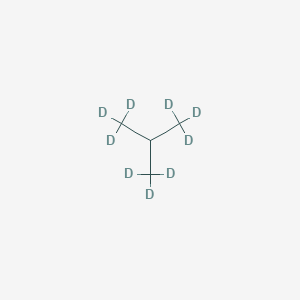
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)





